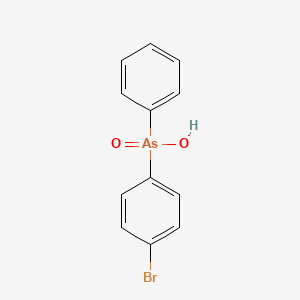
(4-Bromophenyl)phenylarsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)phenylarsinic acid is an organoarsenic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)phenylarsinic acid typically involves the reaction of phenylarsine oxide with 4-bromophenylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The process is carried out in an organic solvent like toluene at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized arsenic species.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states, potentially forming arsine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Products include arsenic oxides and hydroxides.
Reduction: Products include arsine and its derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like (4-aminophenyl)phenylarsinic acid.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)phenylarsinic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)phenylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its potential therapeutic effects, such as anticancer activity, where it induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Phenylarsine oxide: Lacks the bromine atom but shares similar arsenic chemistry.
(4-Chlorophenyl)phenylarsinic acid: Similar structure with a chlorine atom instead of bromine.
(4-Methylphenyl)phenylarsinic acid: Contains a methyl group instead of bromine.
Uniqueness: (4-Bromophenyl)phenylarsinic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
6973-86-0 |
|---|---|
Molekularformel |
C12H10AsBrO2 |
Molekulargewicht |
341.03 g/mol |
IUPAC-Name |
(4-bromophenyl)-phenylarsinic acid |
InChI |
InChI=1S/C12H10AsBrO2/c14-12-8-6-11(7-9-12)13(15,16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
InChI-Schlüssel |
MNFKFHHMPUUMJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



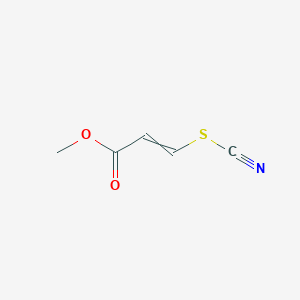
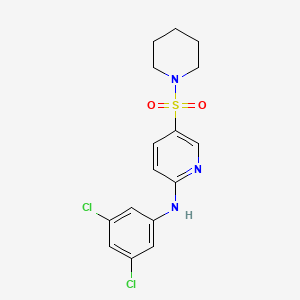



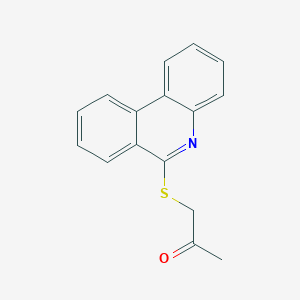
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
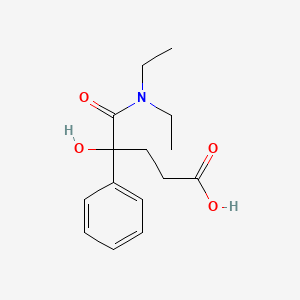

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)

